(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound characterized by its unique structure, which includes a dioxaborolane ring and a butenyl side chain. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acid esters, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
Boronic acid esters are known to interact with their targets through the formation of reversible covalent bonds . This allows them to modulate the activity of their targets, leading to changes in cellular processes.
Biochemical Pathways
Boronic acid esters are known to be involved in various biochemical pathways due to their ability to interact with a wide range of biological targets .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, with a density of 0884 g/mL at 25 °C and a refractive index of 1435 . It’s recommended to be stored at 2-8°C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It’s suggested that the compound holds great promise for its wide-ranging applications across scientific domains .
Action Environment
It’s known that the compound is stable under normal storage conditions (2-8°c) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a butenyl halide with a boronic ester. One common method includes the use of but-2-en-1-yl bromide and bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: This compound can be reduced to yield various hydrocarbon derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron-containing reagent to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF).
Major Products:
Oxidation: Alcohols or ketones depending on the specific conditions.
Reduction: Alkanes or alkenes.
Substitution: Various biaryl compounds or other complex organic molecules.
Scientific Research Applications
Chemistry:
Catalysis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.
Synthesis: Acts as a building block in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates due to its ability to form stable carbon-boron bonds.
Bioconjugation: Employed in the modification of biomolecules for imaging and therapeutic purposes.
Industry:
Materials Science: Used in the development of advanced materials, including polymers and electronic materials.
Comparison with Similar Compounds
- (E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborinane
Uniqueness:
- (Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific geometric configuration (Z-isomer), which can influence its reactivity and the selectivity of the reactions it undergoes. This configuration can lead to different physical and chemical properties compared to its E-isomer or other similar compounds.
This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications
Properties
IUPAC Name |
2-[(Z)-but-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-7H,8H2,1-5H3/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSSMJZIAKUXEW-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C/C=C\C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474043 | |
Record name | 2-[(2Z)-But-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69611-01-4 | |
Record name | 2-[(2Z)-But-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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